ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate
Description
Ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with an ethyl carboxylate group at the 1-position. The 4-position of the piperidine ring is linked via an amide bond to an azetidine moiety, which is further functionalized with a pyrimidine ring bearing a 1H-imidazol-1-yl substituent. This structure integrates multiple pharmacophoric elements:
- Piperidine: A six-membered nitrogen-containing ring common in bioactive molecules, contributing to conformational flexibility and solubility.
- Azetidine: A four-membered saturated ring that enhances rigidity and influences binding affinity through steric and electronic effects.
- Pyrimidine-imidazole system: A fused heterocyclic system capable of hydrogen bonding and π-π stacking interactions, often critical for kinase inhibition or receptor binding .
Properties
IUPAC Name |
ethyl 4-[[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3/c1-2-29-19(28)24-6-3-15(4-7-24)23-18(27)14-10-26(11-14)17-9-16(21-12-22-17)25-8-5-20-13-25/h5,8-9,12-15H,2-4,6-7,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFHYHHPHMGWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with azetidine and piperidine derivatives. Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrimidine rings can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Alkyl halides, acyl chlorides, DMF, DCM
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
Ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can bind to active sites of enzymes, inhibiting their activity or modulating their function. The azetidine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Key Observations:
- Ester Groups : The target compound’s ethyl carboxylate (vs. tert-butyl in Compound 19) may confer moderate hydrolytic stability, balancing lipophilicity and bioavailability. Tert-butyl esters are more resistant to enzymatic cleavage but increase molecular weight .
- Linker Chemistry: The azetidine-3-amido linker in the target compound introduces rigidity compared to flexible alkyl or aryl ether linkers in analogues (e.g., phenoxy in Compound 19). This could optimize binding pocket interactions in enzyme targets .
Physicochemical and Pharmacokinetic Properties
- LogP/Solubility: The ethyl carboxylate in the target compound likely reduces LogP compared to tert-butyl analogues (Compound 19), improving aqueous solubility. Conversely, the trifluoropropanone group in BAY-985 () introduces polarity while maintaining lipophilicity .
- Metabolic Stability : Azetidine’s smaller ring size (vs. piperazine in BAY-985) may reduce susceptibility to oxidative metabolism. Fluorinated groups (e.g., in BAY-985) further enhance stability .
Biological Activity
Ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.4644 g/mol. The compound features a piperidine ring, an imidazole moiety, and a pyrimidine derivative, which are significant in determining its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : The imidazole and pyrimidine rings can participate in hydrogen bonding and π-stacking interactions, potentially inhibiting enzymes involved in various metabolic pathways.
- Receptor Modulation : The piperidine structure may allow the compound to act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, studies on related imidazole derivatives have shown effectiveness against various bacterial strains.
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Ethyl Compound | P. aeruginosa | 18 |
This suggests potential for further exploration of this compound as an antimicrobial agent.
Antitumor Activity
In vitro studies have indicated that similar compounds can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Case Study : A derivative of this compound demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting significant antitumor activity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 5.2 |
| HeLa (Cervical) | 3.8 |
| A549 (Lung) | 7.5 |
Anti-inflammatory Effects
Some studies have suggested that compounds containing piperidine and pyrimidine moieties can reduce inflammation by inhibiting pro-inflammatory cytokines.
Study on Antitubercular Activity
A related study evaluated the antitubercular activity of imidazole-pyrimidine derivatives against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating promising therapeutic potential.
Cytotoxicity Assessment
In assessing cytotoxicity on human embryonic kidney cells (HEK293), derivatives were found to be non-toxic at concentrations effective for antimicrobial activity, supporting their safety profile for further development.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat may degrade the azetidine ring; maintain reflux at <100°C.
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .
What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy :
- 1H NMR : Identify characteristic peaks (e.g., azetidine NH at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.3 ppm).
- 13C NMR : Confirm carbonyl groups (e.g., ester C=O at δ 165–170 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at 1674–1731 cm⁻¹, N-H bend at 3200–3400 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₃N₇O₃: 405.18; observed: 405.2 ± 0.1) .
- HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
How can researchers resolve discrepancies in biological activity data observed across different in vitro assays?
Answer:
Discrepancies may arise due to:
- Assay Conditions : Variability in pH, serum proteins, or incubation time. Standardize protocols (e.g., use serum-free media for kinase assays) .
- Compound Stability : Degradation under assay conditions (e.g., light exposure). Verify stability via LC-MS before and after experiments .
- Target Selectivity : Off-target effects may skew results. Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .
Q. Mitigation Strategy :
- Replicate studies across independent labs.
- Include positive/negative controls (e.g., known inhibitors) to validate assay robustness .
What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?
Answer:
SAR Workflow :
Analog Synthesis : Modify substituents (e.g., replace imidazole with pyrazole, vary piperidine substituents) .
Biological Screening : Test analogs in dose-response assays (e.g., IC₅₀ determination in enzyme inhibition).
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .
Q. Key Findings from Analog Studies :
| Derivative Modification | Biological Activity Trend |
|---|---|
| Imidazole → Pyrazole | Reduced potency (IC₅₀ ↑ 2-fold) |
| Piperidine → Azetidine | Improved solubility (LogP ↓ 0.5) |
What are the critical considerations for ensuring compound stability during storage and experimental use?
Answer:
- Storage Conditions :
- Temperature: -20°C in amber vials to prevent light-induced degradation.
- Atmosphere: Argon gas to minimize oxidation.
- Solvent: Lyophilize and store as a solid; reconstitute in anhydrous DMSO for assays .
- Stability Monitoring :
- Perform periodic HPLC analysis (e.g., every 3 months) to detect degradation products (<2% impurity threshold) .
How should researchers design experiments to validate target engagement in cellular models?
Answer:
Experimental Design :
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .
- Genetic Knockdown : siRNA-mediated silencing of the putative target; loss of compound efficacy confirms engagement .
- Dose-Response Analysis : Generate sigmoidal curves (Hill coefficient >1 suggests cooperative binding) .
Q. Controls :
- Negative Control : Inactive stereoisomer (e.g., enantiomer with no activity).
- Positive Control : Known ligand for the target (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
